

N-(4-Fluorophenyl)anthranilic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(4-Fluorophenyl)anthranilic acid**

Cat. No.: **B186396**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-Fluorophenyl)anthranilic acid, a key derivative of anthranilic acid, has emerged as a significant building block in the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine substitution, make it a valuable scaffold for developing compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of its role in medicinal chemistry, detailing its synthesis, applications, and the biological activities of its derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of N-(4-Fluorophenyl)anthranilic Acid

The primary method for synthesizing **N-(4-Fluorophenyl)anthranilic acid** and other N-aryl anthranilic acids is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.^[1] In a typical procedure, 2-chlorobenzoic acid is reacted with 4-fluoroaniline in the presence of a copper catalyst and a base.^{[1][2]}

Modifications to the traditional Ullmann reaction have been developed to improve yield, reduce reaction times, and employ more environmentally friendly conditions. These include the use of ionic liquids as solvents and microwave irradiation.^{[3][4]}

Role in Medicinal Chemistry and Key Derivatives

The N-phenylanthranilic acid core is a "privileged" structure in medicinal chemistry, meaning it can serve as a scaffold for compounds that bind to a variety of biological targets.[5][6] The introduction of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the resulting molecules.[7]

Derivatives of **N-(4-Fluorophenyl)anthranilic acid** have been investigated for a range of therapeutic applications, including:

- Anti-inflammatory Agents: The parent structure is closely related to fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8]
- Anticancer Agents: Novel derivatives have shown potent cytotoxic activity against various cancer cell lines.[9] Some compounds act by inhibiting key signaling pathways involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway or by inducing apoptosis.[5][10]
- Antitubercular Agents: Researchers have explored anthranilic acid derivatives as inhibitors of enzymes essential for the viability of *Mycobacterium tuberculosis*, such as MabA (FabG1). [11]
- Antiviral Agents: Certain derivatives have been identified as inhibitors of viral polymerases, such as the hepatitis C virus (HCV) NS5B polymerase.[5]
- Insecticides: Ester derivatives of anthranilic acid have demonstrated significant insecticidal activity.[12]

Quantitative Biological Data

The following tables summarize the biological activity of selected derivatives of **N-(4-Fluorophenyl)anthranilic acid** and related compounds.

Table 1: Anticancer Activity of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic Acid Derivatives[9]

Compound	Description	GI50 (μM) against select cancer cell lines
Ester Derivative 13	N/A	Nanomolar concentrations
Ester Derivative 18	N/A	Nanomolar concentrations

| Amide Derivative 19 | N-anthraniloylglycinate | Moderate inhibitory activity |

Table 2: Antitubercular Activity of Anthranilic Acid Derivatives against MabA[11][13]

Compound	Modification to Anthranilic Acid Core	IC50 (μM)
Compound 18	Pyrazole in position 4 of the phenyl ring	23
Compound 11	Tetrazole replacing carboxylic acid	24 - 35
Compounds 12-13	Acylsulfonamides replacing carboxylic acid	24 - 35
Reference Compound	N/A	-37
Compound 16	Cyclopropyl-substituted alkyne at position 5	60
Compound 20	Quinoline ring instead of naphthyl ring	76
Compound 17	Unsubstituted alkyne at position 4	77
Compound 8	Alcohol replacing carboxylic acid	> 333
Compound 9	Carboxamide replacing carboxylic acid	> 333

| Compound 10 | Nitrile replacing carboxylic acid | > 333 |

Detailed Experimental Protocols

4.1. General Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation[2]

This protocol describes a general method for the synthesis of N-aryl anthranilic acids.

Materials:

- o-chlorobenzoic acid
- Substituted aniline (e.g., 4-fluoroaniline)
- Cupric oxide (catalyst)
- Anhydrous potassium carbonate
- Ethanol (95%) for recrystallization
- Dilute hydrochloric acid

Procedure:

- A mixture of o-chlorobenzoic acid, the desired substituted aniline, cupric oxide, and anhydrous potassium carbonate is refluxed. Reaction times can vary from 6 to 8 hours.[2]
- After cooling, the solid product is suspended in water.
- The title compound is precipitated using dilute hydrochloric acid.
- The precipitate is collected, dried, and recrystallized from 95% ethanol.[2]

4.2. Microwave-Assisted Synthesis of N-Phenylanthranilic Acid[4]

This method offers a rapid and efficient alternative to traditional heating.

Materials:

- 2-chlorobenzoic acid (1.56 g, 0.01 mol)

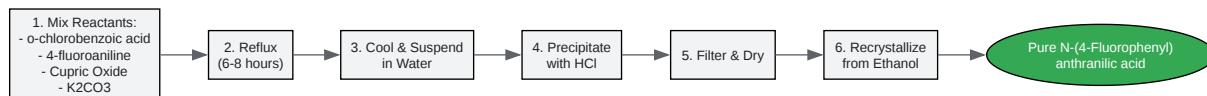
- Aniline (1.86 g, 0.02 mol)
- Anhydrous potassium carbonate (0.69 g, 0.005 mol)
- Anhydrous copper sulfate

Procedure:

- A mixture of 2-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and anhydrous copper sulfate is prepared.
- The mixture is subjected to microwave irradiation at 240 W for 90 seconds.
- The product is then isolated and purified. This method has been shown to produce a 98% yield of N-phenylanthranilic acid.[\[4\]](#)

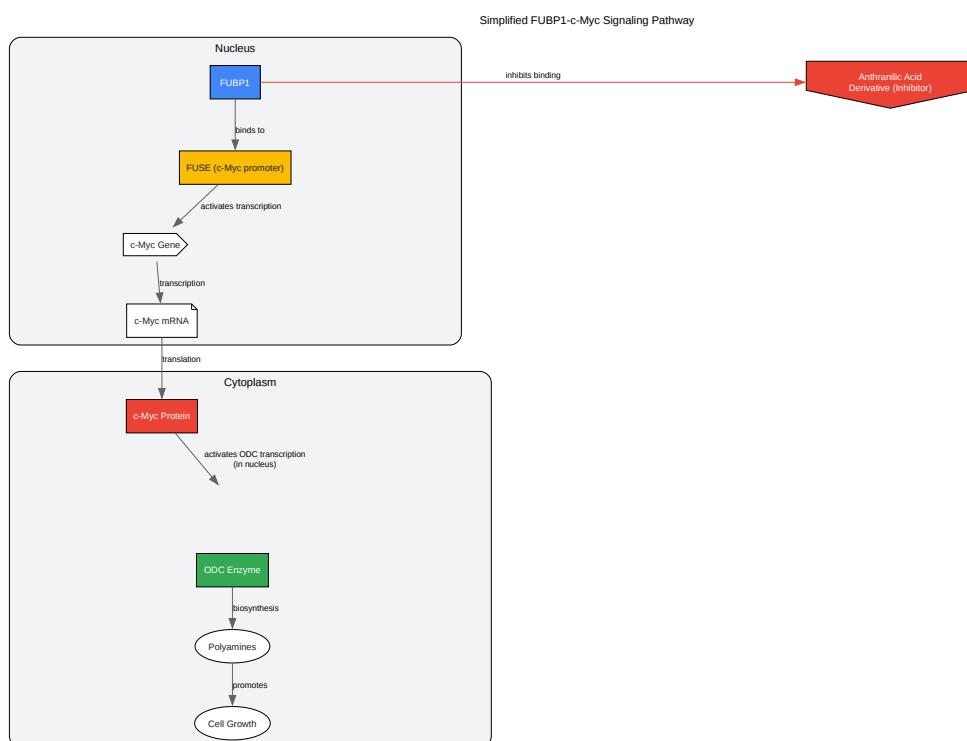
4.3. In Vitro MabA (FabG1) Inhibition Assay[\[11\]](#)

This assay is used to determine the inhibitory activity of compounds against the MabA enzyme from *Mycobacterium tuberculosis*.


Principle: The assay measures the concentration of a compound required to inhibit 50% of the conversion of acetoacetyl-CoA to 3-hydroxybutyryl-CoA (HBCoA) in the presence of NADPH, monitored by LC-MS/MS.[\[11\]](#)

Procedure:

- Prepare a reaction mixture containing the MabA enzyme, acetoacetyl-CoA, and NADPH in an appropriate buffer.
- Add the test compound at various concentrations.
- Initiate the reaction and incubate under optimized conditions.
- Stop the reaction and analyze the formation of HBCoA using LC-MS/MS.
- Calculate the IC₅₀ value from the dose-response curve.


Visualizations of Pathways and Workflows

Experimental Workflow: Ullmann Condensation

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the experimental workflow for the Ullmann condensation.

[Click to download full resolution via product page](#)

Caption: Inhibition of the FUBP1-c-Myc pathway by anthranilic acid derivatives.[14][15]

Conclusion

N-(4-Fluorophenyl)anthranilic acid and its analogs represent a versatile and highly valuable scaffold in medicinal chemistry. The synthetic accessibility of this core, combined with the beneficial effects of fluorine substitution, has led to the development of a diverse range of biologically active molecules. Continued exploration of this chemical space, through the synthesis of new derivatives and the investigation of their mechanisms of action, holds significant promise for the discovery of novel therapeutics to address a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. colab.ws [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]
- 7. N-(2-Fluorophenyl)anthranilic acid | 54-58-0 | Benchchem [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(4-Fluorophenyl)anthranilic Acid: A Privileged Scaffold in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186396#n-4-fluorophenyl-anthranilic-acid-role-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com